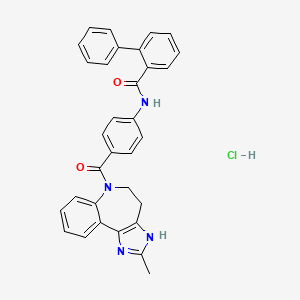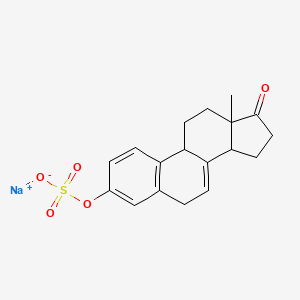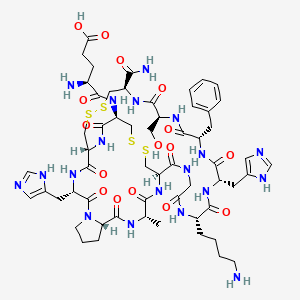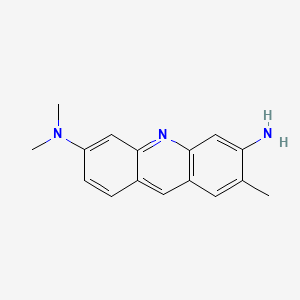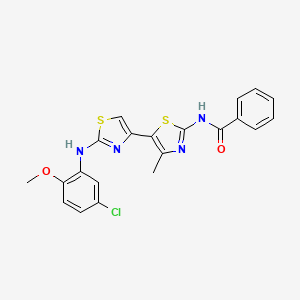![molecular formula C26H42O3 B1669507 (2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol CAS No. 79732-51-7](/img/structure/B1669507.png)
(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP55,244 is a synthetic organic compound known for its potent activity as a cannabinoid receptor agonist. It has significant analgesic effects and is widely used in scientific research. The compound is particularly noted for its high affinity for the cannabinoid receptor 1 (CB1), making it more potent than other commonly used full agonists like HU-210 .
Preparation Methods
Synthetic Routes and Reaction Conditions
CP55,244 is synthesized through a multi-step process involving the formation of a decahydronaphthalen-2-ol core structure. The stereochemistry of the compound is carefully controlled during synthesis to ensure the desired biological activity .
Industrial Production Methods
While specific industrial production methods for CP55,244 are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as catalytic hydrogenation, selective hydroxylation, and the use of protecting groups to control the reactivity of functional groups .
Chemical Reactions Analysis
Types of Reactions
CP55,244 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in CP55,244 can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The aromatic ring in CP55,244 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids, while reduction can yield various stereoisomers .
Scientific Research Applications
CP55,244 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the structure-activity relationships of cannabinoids.
Biology: Employed in research on cannabinoid receptors and their role in physiological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: Utilized in the development of new cannabinoid-based pharmaceuticals
Mechanism of Action
CP55,244 exerts its effects primarily through its interaction with cannabinoid receptors, particularly CB1. It acts as a full agonist, binding to the receptor and activating it to produce a range of physiological effects. The activation of CB1 receptors leads to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP and modulating various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- CP42,096
- CP47,497
- CP55,940
Uniqueness
CP55,244 is unique due to its extremely high potency as a CB1 full agonist, with a Ki value of 0.21 nM, making it more potent than other similar compounds like HU-210 . This high potency makes it a valuable tool in research for studying the effects of cannabinoid receptor activation.
Properties
CAS No. |
79732-51-7 |
|---|---|
Molecular Formula |
C26H42O3 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C26H42O3/c1-4-5-6-7-12-26(2,3)20-10-11-22(25(29)15-20)24-16-21(28)14-19-9-8-18(17-27)13-23(19)24/h10-11,15,18-19,21,23-24,27-29H,4-9,12-14,16-17H2,1-3H3/t18-,19-,21+,23+,24-/m0/s1 |
InChI Key |
ZAELPWSCABXXAB-NWXGMGMZSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CC3C2CC(CC3)CO)O)O |
Isomeric SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](C[C@H]3[C@H]2C[C@H](CC3)CO)O)O |
Canonical SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CC3C2CC(CC3)CO)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP 55,244 CP 55244 CP 55244, (2R-(2alpha,4abeta,6alpha,8alpha,8aalpha))-isomer CP 55244, (2S-(2alpha,4abeta-6alpha,8alpha,8aalpha))-isomer CP 97587 CP-55244 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


